REACTION_CXSMILES
|
ClC1C=CC([N:8]([CH2:30][CH3:31])[C:9]([C@@H:11]2[C:20]3[C:15](=[CH:16][CH:17]=[CH:18][CH:19]=3)[N:14]([C:21]([C:23]3[CH:24]=[N:25][CH:26]=[N:27][CH:28]=3)=[O:22])[C@@H:13]([CH3:29])[CH2:12]2)=[O:10])=CC=1.FC(F)(F)[C:34]1[CH:42]=[CH:41][C:37](C([Cl:40])=O)=[CH:36][CH:35]=1.N1C=C(C(O)=O)C=NC=1.C(Cl)(=O)C([Cl:57])=O>C(Cl)Cl.CN(C)C=O>[N:25]1[CH:24]=[C:23]([C:21]([Cl:40])=[O:22])[CH:28]=[N:27][CH:26]=1.[Cl:57][C:34]1[CH:42]=[CH:41][C:37]([CH2:31][CH2:30][NH:8][C:9]([CH:11]2[C:20]3[C:15](=[CH:16][CH:17]=[CH:18][CH:19]=3)[N:14]([C:21]([C:23]3[CH:24]=[N:25][CH:26]=[N:27][CH:28]=3)=[O:22])[CH:13]([CH3:29])[CH2:12]2)=[O:10])=[CH:36][CH:35]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1=CN=CC(=C1)C(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(=O)Cl)(=O)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
(±)-trans-2-Methyl-1-(pyrimidine-5-carbonyl)-1,2,3,4-tetrahydro-quinoline-4-carboxylic acid (4-chloro-phenyl)-ethyl-amide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=C1)N(C(=O)[C@H]1C[C@@H](N(C2=CC=CC=C12)C(=O)C=1C=NC=NC1)C)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC(C1=CC=C(C(=O)Cl)C=C1)(F)F
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
N1=CN=CC(=C1)C(=O)Cl
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(C=C1)CCNC(=O)C1CC(N(C2=CC=CC=C12)C(=O)C=1C=NC=NC1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |